molecular formula C5H2F3IN2 B13922506 Pyridazine, 3-iodo-5-(trifluoromethyl)-

Pyridazine, 3-iodo-5-(trifluoromethyl)-

Cat. No.: B13922506
M. Wt: 273.98 g/mol
InChI Key: IHVBXLFAFVROSQ-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2F3IN2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of iodine and trifluoromethyl groups on the pyridazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-(trifluoromethyl)pyridazine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridazine ring. One common method is the halogenation of a pyridazine precursor using iodine and a suitable oxidizing agent. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of 3-iodo-5-(trifluoromethyl)pyridazine may involve large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Dihydropyridazines.

    Coupling Products: Biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with target proteins through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure but with a chlorine atom instead of iodine.

    3-Bromo-5-(trifluoromethyl)pyridazine: Similar structure but with a bromine atom instead of iodine.

    5-(Trifluoromethyl)pyridazine: Lacks the halogen substituent at position 3.

Uniqueness

3-Iodo-5-(trifluoromethyl)pyridazine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .

Properties

Molecular Formula

C5H2F3IN2

Molecular Weight

273.98 g/mol

IUPAC Name

3-iodo-5-(trifluoromethyl)pyridazine

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H

InChI Key

IHVBXLFAFVROSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1I)C(F)(F)F

Origin of Product

United States

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